

2,5-Bis(chloromethyl)-p-xylene chemical properties and reactivity

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Compound of Interest

Compound Name: 2,5-Bis(chloromethyl)-p-xylene

Cat. No.: B1583851

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An In-Depth Technical Guide to **2,5-Bis(chloromethyl)-p-xylene**: Properties, Reactivity, and Applications

Introduction: A Versatile Bifunctional Reagent

2,5-Bis(chloromethyl)-p-xylene, with the CAS number 6298-72-2, is a symmetrically substituted aromatic compound derived from para-xylene.^{[1][2]} Its structure is characterized by a benzene ring with two methyl groups and two chloromethyl groups (-CH₂Cl) at the 2, 5, and 1, 4 positions, respectively.^[1] This unique arrangement of dual reactive chloromethyl groups on a rigid p-xylene framework confers significant reactivity, making it a valuable intermediate in organic synthesis and a crucial monomer in polymer chemistry.^[1]

The primary utility of this compound stems from the high reactivity of the benzylic chlorides. The chloromethyl groups serve as potent electrophilic centers, readily participating in nucleophilic substitution reactions.^[1] This property allows for its use as a cross-linking agent, particularly in proteomics research for stabilizing protein structures, and as a building block for more complex molecules and specialty polymers.^{[1][3]} This guide provides a comprehensive overview of its chemical properties, reactivity, key experimental protocols, and applications for researchers and development professionals.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of **2,5-Bis(chloromethyl)-p-xylene** are fundamental to its handling, storage, and application in synthesis. The compound is typically a colorless to

yellow liquid or a low-melting solid with a distinct odor.[1]

Table 1: Physicochemical Properties of **2,5-Bis(chloromethyl)-p-xylene**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ Cl ₂	[2][3][4][5][6]
Molecular Weight	203.11 g/mol	[2][3][4][5]
CAS Number	6298-72-2	[2][3][4][5]
Melting Point	132-134 °C	[7]
Boiling Point (Predicted)	291.5 ± 35.0 °C	[7]
logP (Octanol/Water)	3.781	[4]
Water Solubility (log ₁₀ WS)	-4.49 mol/L	[4]
IUPAC Name	1,4-bis(chloromethyl)-2,5-dimethylbenzene	[5][8]

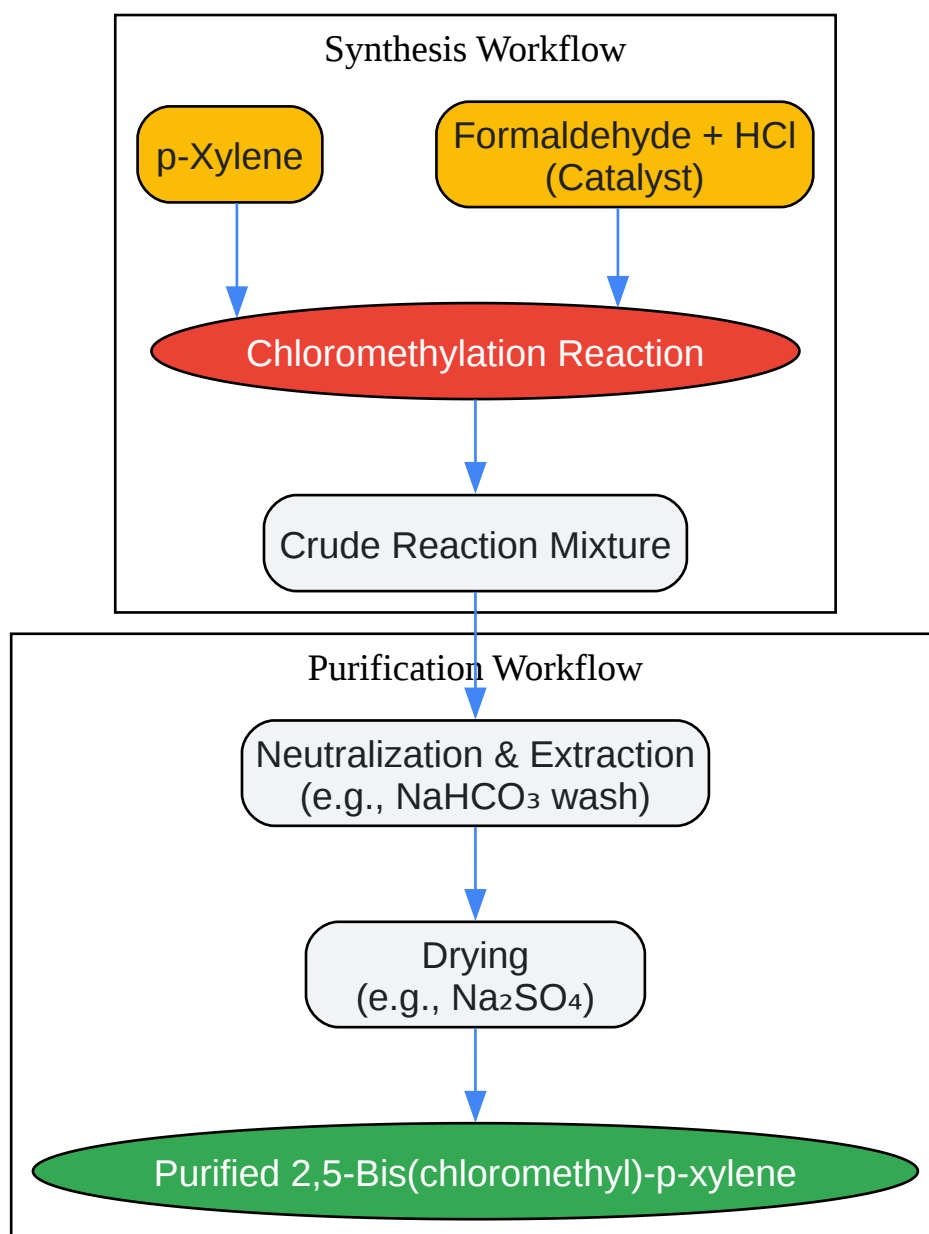
Spectroscopic Data: Spectroscopic analysis is critical for confirming the identity and purity of **2,5-Bis(chloromethyl)-p-xylene**.

- Nuclear Magnetic Resonance (NMR): Proton (¹H) NMR and Carbon (¹³C) NMR are used to confirm the molecular structure. The symmetrical nature of the molecule simplifies the spectra.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks corresponding to C-H bonds of the aromatic ring and methyl/chloromethyl groups, as well as the C-Cl bond.[2][5]
- Mass Spectrometry (MS): Electron ionization mass spectrometry shows a characteristic molecular ion peak and fragmentation pattern consistent with the structure C₁₀H₁₂Cl₂. [2][9]

Synthesis and Purification

The most common method for synthesizing **2,5-Bis(chloromethyl)-p-xylene** is through the chloromethylation of p-xylene.^[1]

Causality in Synthesis: The choice of the chloromethylation reaction is driven by its efficiency in introducing the reactive -CH₂Cl groups onto the aromatic ring. The reaction typically employs formaldehyde as the source of the methylene bridge and hydrochloric acid as the source of chlorine, often with a Lewis acid catalyst like zinc chloride to enhance the electrophilicity of the formaldehyde-HCl adduct.^[1] Controlling the reaction temperature and stoichiometry is crucial to maximize the yield of the desired bis-substituted product over mono-substituted intermediates.^[1]



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